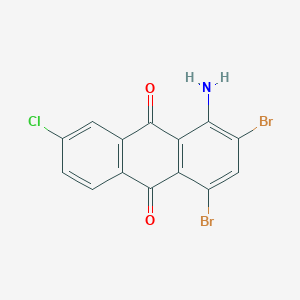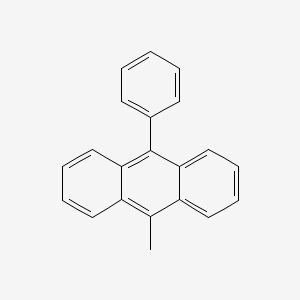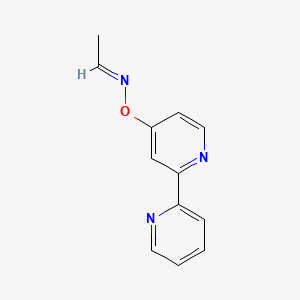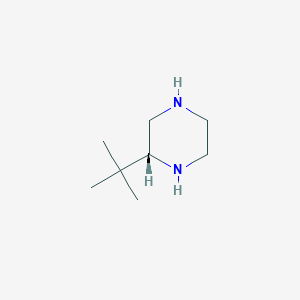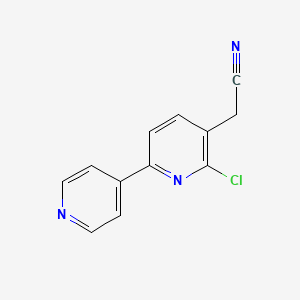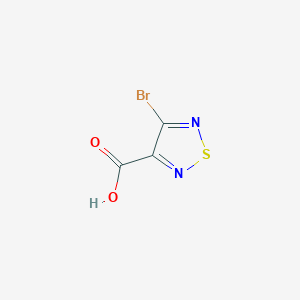
1,8,9-Trimethylanthracene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,8,9-Trimethylanthracene is an organic compound that belongs to the class of polycyclic aromatic hydrocarbons. It is a derivative of anthracene, which consists of three fused benzene rings. The compound is characterized by the presence of three methyl groups attached to the 1st, 8th, and 9th positions of the anthracene core. This structural modification imparts unique chemical and physical properties to this compound, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,8,9-Trimethylanthracene can be achieved through several methods, including Friedel-Crafts alkylation and metal-catalyzed reactions. One common approach involves the alkylation of anthracene with methylating agents such as methyl iodide or dimethyl sulfate in the presence of a Lewis acid catalyst like aluminum chloride. The reaction typically occurs under reflux conditions, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve large-scale alkylation processes using similar reagents and catalysts as in laboratory synthesis. The reaction conditions are optimized for higher yields and purity, and the product is often subjected to rigorous quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions
1,8,9-Trimethylanthracene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form anthraquinone derivatives.
Reduction: Reduction reactions can convert it to dihydroanthracene derivatives.
Substitution: Electrophilic substitution reactions can introduce different functional groups into the anthracene core.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid can be employed for halogenation or nitration reactions.
Major Products
Scientific Research Applications
1,8,9-Trimethylanthracene has a wide range of applications in scientific research, including:
Chemistry: It is used as a precursor for the synthesis of other polycyclic aromatic compounds and as a model compound for studying photophysical and photochemical properties.
Biology: The compound’s fluorescence properties make it useful in biological imaging and as a probe in fluorescence spectroscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in cancer treatment due to its ability to intercalate with DNA.
Industry: It is used in the production of organic light-emitting diodes (OLEDs) and other electronic materials due to its excellent luminescent properties.
Mechanism of Action
The mechanism of action of 1,8,9-Trimethylanthracene involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA base pairs, disrupting the normal function of the DNA and potentially leading to cell death. This property is being explored for its potential use in cancer therapy. Additionally, its fluorescence properties are utilized in various imaging techniques to study cellular processes and molecular interactions.
Comparison with Similar Compounds
1,8,9-Trimethylanthracene can be compared with other anthracene derivatives such as 9,10-dimethylanthracene and 1,2,3-trimethylanthracene. While all these compounds share a common anthracene core, the position and number of methyl groups significantly influence their chemical and physical properties. For example, 9,10-dimethylanthracene is known for its blue fluorescence, whereas this compound exhibits different photophysical properties due to the additional methyl group.
List of Similar Compounds
- 9,10-Dimethylanthracene
- 1,2,3-Trimethylanthracene
- 9-Methylanthracene
- 1,8-Dimethylanthracene
Each of these compounds has unique properties and applications, making them valuable in different areas of research and industry.
Properties
CAS No. |
63335-10-4 |
|---|---|
Molecular Formula |
C17H16 |
Molecular Weight |
220.31 g/mol |
IUPAC Name |
1,8,9-trimethylanthracene |
InChI |
InChI=1S/C17H16/c1-11-6-4-8-14-10-15-9-5-7-12(2)17(15)13(3)16(11)14/h4-10H,1-3H3 |
InChI Key |
ZSENAIKMUOJESY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=C3C(=CC=CC3=CC2=CC=C1)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(R)-4-(6-((4-Hydroxy-1-(3-phenylbutanoyl)piperidin-4-yl)methyl)-2-methyl-7-oxo-6,7-dihydro-2H-pyrazolo[4,3-d]pyrimidin-3-yl)benzamide](/img/structure/B13126504.png)



